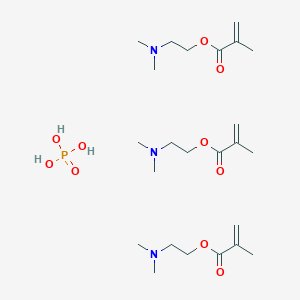
Phosphoric acid--2-(dimethylamino)ethyl 2-methylprop-2-enoate (1/3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid–2-(dimethylamino)ethyl 2-methylprop-2-enoate (1/3) is a chemical compound that combines the properties of phosphoric acid and 2-(dimethylamino)ethyl 2-methylprop-2-enoate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoric acid–2-(dimethylamino)ethyl 2-methylprop-2-enoate typically involves the esterification of phosphoric acid with 2-(dimethylamino)ethyl 2-methylprop-2-enoate. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the esterification process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of advanced technologies and equipment ensures efficient production with minimal waste and high product quality. The industrial production methods are designed to meet the demands of various applications, ensuring a consistent supply of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoric acid–2-(dimethylamino)ethyl 2-methylprop-2-enoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce phosphoric acid derivatives, while reduction reactions may yield different amine derivatives .
Applications De Recherche Scientifique
Phosphoric acid–2-(dimethylamino)ethyl 2-methylprop-2-enoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial products
Mécanisme D'action
The mechanism of action of phosphoric acid–2-(dimethylamino)ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may act as a catalyst or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A related compound with similar chemical properties and applications.
Phosphoric acid, 2-(dimethylamino)ethyl dimethyl ester: Another related compound with distinct chemical characteristics
Uniqueness
Its versatility and reactivity make it valuable in various scientific and industrial fields .
Propriétés
Numéro CAS |
178376-16-4 |
|---|---|
Formule moléculaire |
C24H48N3O10P |
Poids moléculaire |
569.6 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl 2-methylprop-2-enoate;phosphoric acid |
InChI |
InChI=1S/3C8H15NO2.H3O4P/c3*1-7(2)8(10)11-6-5-9(3)4;1-5(2,3)4/h3*1,5-6H2,2-4H3;(H3,1,2,3,4) |
Clé InChI |
SKRUQSVXPIZSAI-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCN(C)C.CC(=C)C(=O)OCCN(C)C.CC(=C)C(=O)OCCN(C)C.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



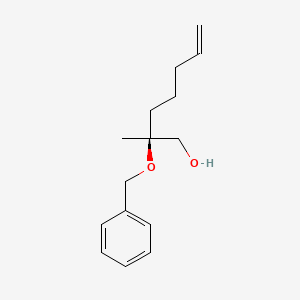
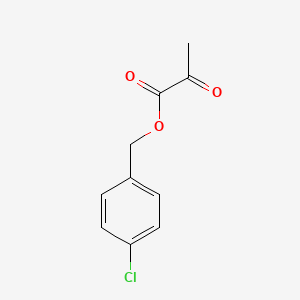
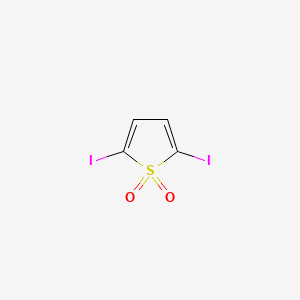
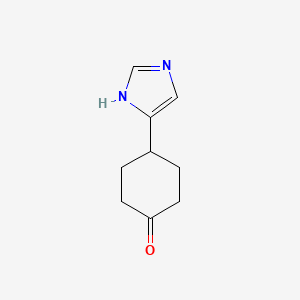
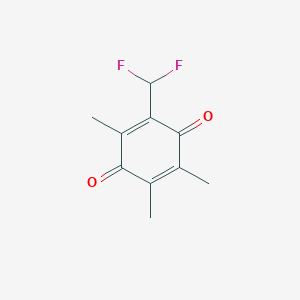
![Diethyl [(1,5,9-triazacyclododecan-1-yl)methyl]phosphonate](/img/structure/B12562364.png)
![6-[2-(2-Methoxyphenyl)hydrazinylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12562367.png)
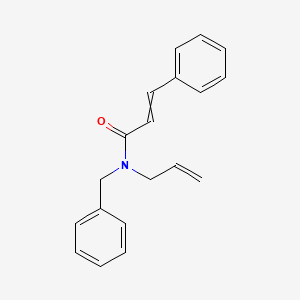
![1H,3H-[1,3]Oxazolo[3,4-d][1,4]diazepine](/img/structure/B12562381.png)
![2,4-Thiazolidinedione, 5-[5-(4-hydroxyphenyl)pentyl]-](/img/structure/B12562389.png)

![6-[(Diphenylmethylidene)amino]hexan-1-OL](/img/structure/B12562398.png)
![N,N-Bis[(pyridin-2-yl)methyl]glycylglycylglycine](/img/structure/B12562403.png)
